7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Description
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7;/h1-2,5,13-14H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZZULXHKUDSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC(=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Stoichiometry and Temperature Optimization
A 1:1.2 molar ratio of hydrazine to ketone precursor ensures complete conversion, with excess HCl (2.65 eq) protonating the intermediate enamine to drive cyclization. Kinetic studies reveal optimal cyclocondensation at 100°C, achieving 76% isolated yield of the hydrochloride salt after recrystallization from cold ethanol. Lower temperatures (80°C) prolong reaction times to 24+ hours without improving purity.
Bromine Positioning and Regiochemical Control
Despite the query specifying 7-bromo substitution, all characterized syntheses yield the 6-bromo regioisomer due to the electronic directing effects of the hydrazine precursor. X-ray crystallography confirms bromine occupancy at the 6-position (C6) in the final crystal lattice. This discrepancy likely arises from alternate indole numbering systems rather than synthetic variability.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ (1 mol%) | BINAP | Cs₂CO₃ | 68 |
| Pd(OAc)₂ (2 mol%) | Xantphos | K₃PO₄ | 72 |
| PdCl₂(PPh₃)₂ (1.5 mol%) | SPhos | t-BuOK | 81 |
Table 1: Comparison of Pd catalysts for Suzuki coupling with 6-bromo-pyridoindole triflate. SPhos ligands paired with PdCl₂(PPh₃)₂ gave superior yields (81%) by suppressing protodeboronation side reactions.
Protecting Group Strategies
Boc-protection of the indole nitrogen precedes triflate formation using Tf₂O in dichloromethane at -78°C. Subsequent deprotection with HCl/EtOAc regenerates the free base, which is converted to the hydrochloride salt via ethanolic HCl precipitation (95% recovery).
Alternative Synthetic Routes and Mechanistic Insights
Ullmann-Type Coupling for Aryl Substitution
Copper-mediated coupling with aryl iodides (CuI, 1,10-phenanthroline, K₂CO₃) introduces electron-deficient aryl groups at C9 while retaining bromine at C6. Reaction monitoring via LC-MS shows complete consumption of starting material within 3 hours at 120°C.
Reductive Amination Approaches
Though less common, reductive amination of 6-bromo-1H-indole-2-carbaldehyde with primary amines (NaBH₃CN, MeOH) constructs the piperidine ring in 55-60% yield. This method suffers from over-alkylation byproducts but offers an orthogonal route when Fischer conditions are incompatible with sensitive substrates.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Pilot plant data (100 kg scale) demonstrates advantages of continuous flow systems:
Crystallization Optimization
Counterion screening reveals hydrochloride salts provide optimal crystallinity compared to mesylate or tosylate derivatives. Seeding with 0.1% w/w product crystals during cooling (0.5°C/min) increases particle size uniformity (D90 < 50 μm).
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
Polymorph Screening
Four crystalline forms identified via XRPD:
-
Form I (stable): Melting point 248-250°C, ΔHfus 98 J/g
-
Form II (metastable): Hygroscopic, converts to Form I above 40% RH
Comparative Method Evaluation
Table 2: Economic and technical comparison of synthetic routes. Fischer synthesis remains preferred for bulk production despite longer reaction times .
Chemical Reactions Analysis
7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.
Biology
Research indicates that 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride exhibits significant biological activities:
- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication.
- Antimicrobial Activity: The compound shows broad-spectrum effects against various pathogens.
Medicine
The compound is under investigation for its potential therapeutic applications:
- Anticancer Properties: Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of approximately 0.34 µM and 0.46 µM respectively .
- Anti-inflammatory Activities: The mechanism involves interaction with specific molecular targets that influence inflammatory pathways.
Industry
In the pharmaceutical and agrochemical industries, this compound may be utilized for developing new drugs and agricultural products due to its diverse biological activities.
Case Studies and Research Findings
Several studies have highlighted the efficacy of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in preclinical models:
MCF-7 Cells Study:
- Demonstrated significant apoptosis induction and cell cycle arrest at the G2/M phase using flow cytometry analysis.
In Vivo Studies:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights critical differences between the target compound and its closest analogs:
Key Observations :
- Aromatic vs. Saturated Core : The aromatic 7-bromo-5H-pyridoindole lacks the tetrahydro ring, increasing planarity and possibly affecting solubility or biological target engagement .
- Salt Form : Hydrochloride salts of both tetrahydro analogs improve crystallinity and purification efficiency compared to oily free bases .
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The presence of a bromine atom at the 7th position of the indole ring enhances its chemical reactivity and biological activity.
- Chemical Formula : C₁₁H₁₁BrN₂
- CAS Number : 1260837-23-7
- Molecular Weight : 251.12 g/mol
Synthesis
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves the Fischer indole synthesis method. This process includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol .
Anticancer Properties
Research indicates that 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits significant anticancer properties. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound induces apoptosis by decreasing Bcl-2 and increasing Bax levels, along with inhibiting topoisomerase I activity. It has demonstrated IC50 values as low as 0.34 µM against MCF-7 cells .
- A549 (Lung Cancer) : Similar inhibitory effects were noted with IC50 values around 0.46 µM, showcasing its potential as a therapeutic agent in lung cancer treatment .
The mechanism by which 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : Its indole structure allows for high-affinity binding to various receptors that influence cellular signaling pathways related to cancer progression and inflammation .
Antiviral and Antimicrobial Activity
In addition to its anticancer properties, this compound is being explored for its antiviral and antimicrobial activities. Preliminary studies suggest that it may inhibit viral replication and possess broad-spectrum antimicrobial effects against various pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | Lacks bromine | Known for anticancer properties |
| 7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Chlorine instead of bromine | Studied for similar activities |
| 7-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Methyl group at position 7 | Affects lipophilicity and pharmacokinetics |
The unique presence of the bromine atom in this compound enhances its reactivity and binding affinity compared to other derivatives. This may lead to more potent biological activities and specificity against targeted pathways.
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in preclinical models:
- Study on MCF-7 Cells : Demonstrated significant apoptosis induction and cell cycle arrest at the G2/M phase using flow cytometry analysis.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls.
Q & A
Q. Table 1: Comparative Synthesis Parameters
How can the structure of this compound be confirmed using spectroscopic methods?
Basic Research Question
Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–7.5 ppm), methylene groups (δ 2.6–4.6 ppm), and downfield shifts for NH or HCl protons (δ ~10.9 ppm in DMSO-d₆) .
- HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺ in ) validate the molecular formula .
- TLC : Rf values (e.g., 0.30 in 70:30 EtOAc:hexane) monitor reaction progress .
Q. Table 2: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Source |
|---|---|---|---|
| Aromatic H (indole core) | 7.21–7.47 | d, m | |
| Methylene (CH₂) | 2.65–3.28 | t, s | |
| NH/HCl | 10.9 | brs |
How can synthesis yields be optimized for this compound?
Advanced Research Question
Yield optimization strategies include:
- Catalyst Optimization : Increasing CuI loading ( vs. 2) improves cycloaddition efficiency but may require post-reaction purification to remove excess catalyst .
- Solvent Ratios : Adjusting PEG-400:DMF ratios enhances solubility of intermediates. Higher PEG content may reduce side reactions .
- Reaction Time : Extending beyond 12 hours (e.g., 18–24 hours) could improve conversion but risks decomposition .
How should researchers address discrepancies in reported spectral data for analogs?
Advanced Research Question
Discrepancies arise due to:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts NH protons (e.g., δ 7.23 in CDCl₃ vs. δ 10.9 in DMSO-d₆) .
- Substituent Positioning : Bromo at position 7 (target compound) vs. 8 () alters electronic environments, shifting aromatic proton signals .
- Purity : Residual solvents (e.g., DMF in ) may obscure NMR signals. Ensure thorough drying and lyophilization .
What purification techniques are most effective post-synthesis?
Basic Research Question
- Flash Chromatography : Use 70:30 EtOAc:hexane to separate polar byproducts .
- Aqueous Precipitation : Adding reaction mixtures to water precipitates crude product, reducing solvent contamination .
- Recrystallization : For high-purity solids, use DMSO/EtOH mixtures (e.g., achieved 88% yield via recrystallization) .
What strategies are used to design analogs for structure-activity relationship (SAR) studies?
Advanced Research Question
Analog design focuses on:
- Halogen Substitution : Replace Br with Cl or F to modulate electronic effects (see for 6-Bromo-4-chloro derivatives) .
- Core Modifications : Introduce methyl groups (e.g., 6-Methyl analog in ) or expand the heterocyclic ring (e.g., pyrimidine in ) .
- Functionalization : Add ester or boronate groups (e.g., ’s boronate-containing indole) for cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
